Cas no 37653-33-1 (5-bromo-N-methyl-1,3-thiazol-2-amine)

5-bromo-N-methyl-1,3-thiazol-2-amine structure
37653-33-1 structure
Product Name:5-bromo-N-methyl-1,3-thiazol-2-amine
CAS No:37653-33-1
MF:C4H5BrN2S
MW:193.064898252487
MDL:MFCD14702791
CID:1088173
PubChem ID:51072238
Update Time:2025-04-23

5-bromo-N-methyl-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-N-methylthiazol-2-amine
    • 5-Bromo-N-methyl-1,3-thiazol-2-amine
    • 5-bromo-N-methyl-1,3-thiazol-2-amine(SALTDATA: FREE)
    • Ambcb4039821
    • MB14261
    • MolPort-014-638-922
    • EN300-263170
    • 5-Bromo-N-methyl-1,3-thiazol-2-amine, AldrichCPR
    • MFCD14702791
    • CS-0138026
    • AKOS012390355
    • SCHEMBL5762504
    • AT39271
    • 37653-33-1
    • CHEMBL4516497
    • 5-bromo-N-methyl-1,3-thiazol-2-amine
    • MDL: MFCD14702791
    • Inchi: 1S/C4H5BrN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7)
    • InChI Key: UMAGIJRKXXQSNN-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(NC)S1

Computed Properties

  • Exact Mass: 191.93568g/mol
  • Monoisotopic Mass: 191.93568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 53.2Ų

5-bromo-N-methyl-1,3-thiazol-2-amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H317
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-43
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn

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5-bromo-N-methyl-1,3-thiazol-2-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:37653-33-1)5-bromo-N-methyl-1,3-thiazol-2-amine
Order Number:A1157913
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:42
Price ($):996.0
Email:sales@amadischem.com

Additional information on 5-bromo-N-methyl-1,3-thiazol-2-amine

5-Bromo-N-methylthiazol-2-amine (CAS No. 37653-33-1): A Comprehensive Overview of Properties and Applications

5-Bromo-N-methylthiazol-2-amine (CAS 37653-33-1) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated thiazole derivative features a unique molecular structure combining a thiazole ring with bromine and methylamine substituents, making it valuable for various synthetic applications. The compound's molecular formula is C4H5BrN2S, with a molecular weight of 193.07 g/mol.

The growing interest in 5-Bromo-N-methylthiazol-2-amine stems from its role as a key intermediate in drug discovery. Recent studies highlight its potential in developing kinase inhibitors, which are crucial for cancer treatment research. The bromine atom at the 5-position provides an excellent handle for further functionalization through cross-coupling reactions, making this compound particularly useful in medicinal chemistry applications.

From a physical properties perspective, 5-Bromo-N-methylthiazol-2-amine typically appears as a white to off-white crystalline powder. It demonstrates moderate solubility in common organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but limited solubility in water. These characteristics make it suitable for various organic synthesis conditions while requiring proper handling in laboratory environments.

The synthetic utility of 5-Bromo-N-methylthiazol-2-amine extends to multiple domains. In pharmaceutical research, it serves as a building block for small molecule drugs targeting various diseases. The compound's thiazole core is particularly valuable as it's a common motif in FDA-approved drugs, including certain antibiotics and antivirals. Researchers frequently inquire about "thiazole derivatives in drug discovery" and "brominated heterocycles applications," reflecting the compound's relevance in current medicinal chemistry trends.

Recent advancements in catalyzed cross-coupling reactions have further increased the importance of 5-Bromo-N-methylthiazol-2-amine. The compound participates effectively in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, enabling the creation of diverse molecular architectures. These transformations are crucial for developing new materials and bioactive compounds, addressing common search queries like "palladium-catalyzed reactions with bromothiazoles."

In material science applications, 5-Bromo-N-methylthiazol-2-amine has shown promise as a precursor for functional materials. Its incorporation into conjugated systems can modify electronic properties, making it interesting for organic electronics research. The compound's ability to form stable complexes with transition metals also opens possibilities in coordination chemistry and catalyst design.

The commercial availability of 5-Bromo-N-methylthiazol-2-amine has improved significantly in recent years, with multiple suppliers offering it for research purposes. Market analysis shows growing demand for high-purity samples, particularly from pharmaceutical companies engaged in small molecule drug development. Quality control parameters typically include HPLC purity (>98%) and careful monitoring of residual solvents, addressing common purchaser concerns about "high purity bromothiazole derivatives."

From a safety perspective, standard laboratory precautions are recommended when handling 5-Bromo-N-methylthiazol-2-amine. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses should be used. The compound should be stored in cool, dry conditions away from strong oxidizers, following general chemical storage best practices.

Environmental considerations for 5-Bromo-N-methylthiazol-2-amine focus on proper disposal methods to prevent ecosystem contamination. Researchers frequently search for information on "green chemistry approaches for heterocyclic compounds," reflecting the growing emphasis on sustainable practices in chemical synthesis. The compound's environmental fate and biodegradation pathways remain active areas of investigation.

Analytical characterization of 5-Bromo-N-methylthiazol-2-amine typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC). These methods verify identity and purity, with 1H NMR showing characteristic peaks around δ 7.20 (thiazole-H) and δ 3.10 (N-CH3). Such analytical data helps researchers confirm compound quality, addressing common queries about "NMR characterization of brominated thiazoles."

Future research directions for 5-Bromo-N-methylthiazol-2-amine include exploring its potential in bioconjugation chemistry and as a scaffold for proteolysis targeting chimeras (PROTACs). The compound's versatility positions it well for emerging therapeutic modalities, particularly in targeted protein degradation strategies. These applications align with current trends in "next-generation drug discovery tools" searches.

In conclusion, 5-Bromo-N-methylthiazol-2-amine (CAS 37653-33-1) represents a valuable heterocyclic building block with diverse applications across pharmaceutical and materials science research. Its unique combination of reactivity and structural features ensures continued relevance in synthetic chemistry, particularly in developing novel bioactive compounds and functional materials. The compound's growing commercial availability and well-established synthetic protocols make it accessible for various research applications while maintaining significant potential for future discoveries.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:37653-33-1)5-bromo-N-methyl-1,3-thiazol-2-amine
A1157913
Purity:99%
Quantity:5g
Price ($):996.0
Email